2-Fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzene
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Overview
Description
2-Fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C10H9FO. It is characterized by the presence of a fluorine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 2-fluoro-1-methyl-4-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzaldehyde.
Reduction: Formation of 2-fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
2-Fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but lacks the fluorine and methyl groups.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the methyl group.
Uniqueness
2-Fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzene is unique due to the presence of both fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be advantageous in various applications.
Properties
IUPAC Name |
2-fluoro-1-methyl-4-prop-2-ynoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h1,4-5,7H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVDJCYWOYALOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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